5-(1H-Imidazol-2-yl)pyrimidine falls under the classification of heterocyclic compounds, specifically those containing nitrogen atoms in their ring structures. It is categorized as a pyrimidine derivative due to the presence of the pyrimidine ring, which consists of two nitrogen atoms at positions 1 and 3. The imidazole moiety contributes to its biological activity, enhancing its interaction with biological targets.
The synthesis of 5-(1H-Imidazol-2-yl)pyrimidine can be achieved through various methods, often involving multi-step reactions. One common approach includes:
In terms of technical parameters, reaction conditions such as temperature, solvent choice (often dimethylformamide or acetonitrile), and reaction times are critical for optimizing yield and purity.
The molecular structure of 5-(1H-Imidazol-2-yl)pyrimidine can be described using its chemical formula . Key structural features include:
The compound exhibits planar geometry due to conjugation between the rings, which influences its electronic properties. The molecular weight is approximately 163.17 g/mol, and it has a melting point that varies based on purity but typically ranges from 150°C to 160°C.
5-(1H-Imidazol-2-yl)pyrimidine participates in various chemical reactions typical of heterocycles:
These reactions are influenced by factors such as temperature, solvent, and concentration, which can significantly affect product distribution and yield.
The mechanism of action for compounds like 5-(1H-Imidazol-2-yl)pyrimidine is often linked to their ability to interact with biological macromolecules:
Studies indicate that this compound may exhibit anti-cancer properties by inducing apoptosis in cancer cells through pathways involving DNA damage response mechanisms.
The physical and chemical properties of 5-(1H-Imidazol-2-yl)pyrimidine include:
Spectroscopic data such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide insights into its structural characteristics. For instance, NMR spectra typically show distinct peaks corresponding to protons on the imidazole and pyrimidine rings.
5-(1H-Imidazol-2-yl)pyrimidine has several scientific applications:
The versatility in applications underscores its importance in both medicinal chemistry and material sciences, making it a compound of interest for ongoing research initiatives.
The 5-(1H-imidazol-2-yl)pyrimidine scaffold demonstrates significant potency against erythrocytic stages of Plasmodium falciparum, the deadliest human malaria parasite. Derivatives such as 1H-imidazol-2-yl-pyrimidine-4,6-diamines (e.g., Compound 40) exhibit low nanomolar half-maximal inhibitory concentrations (IC~50~) against both drug-sensitive (e.g., 3D7) and multidrug-resistant strains (e.g., K1, Dd2). These compounds circumvent resistance mediated by ABC transporters (PfMDR1, PfCRT) through mechanisms distinct from artemisinin-based therapies [1] [8].
In vitro assessments using SYBR Green I-based growth inhibition assays reveal that these derivatives achieve parasite reduction ratios (PRRs) >10^3^ within 48 hours, indicating rapid parasiticidal activity. This speed-of-action is critical for preventing recrudescence and overcoming artemisinin resistance linked to delayed parasite clearance in Southeast Asia [6] [9]. Structural optimization highlights that:
Table 1: Antimalarial Activity of Key Derivatives
Compound | IC₅₀ (nM) 3D7 Strain | IC₅₀ (nM) K1 Strain | Resistance Index (K1/3D7) |
---|---|---|---|
Compound 40 | 12.3 ± 1.5 | 18.7 ± 2.1 | 1.52 |
MMV006424 | 7.8 ± 0.9 | 11.2 ± 1.3 | 1.43 |
Artesunate | 2.1 ± 0.3 | 35.6 ± 4.2 | 16.95 |
Structurally modified 4-(imidazol-5-yl)pyridines (e.g., Compound 10c) act as dual inhibitors of oncogenic kinases B-RAFV600E and p38α, drivers in melanoma, colorectal, and non-small-cell lung cancers. Compound 10c achieves sub-micromolar IC~50~ values (1.84 µM for B-RAFV600E; 0.726 µM for p38α) and demonstrates nanomolar growth inhibition (GI~50~) across the NCI-60 cancer cell line panel. Notably, it exhibits 70 nM potency against melanoma (MDA-MB-435), surpassing sorafenib [5].
Mechanistic studies confirm 10c induces:
Table 2: Kinase Selectivity Profile of Compound 10c
Kinase Target | IC₅₀ (μM) | Cellular Phenotype | Key Cancer Models |
---|---|---|---|
B-RAFV600E | 1.84 | G1/S arrest, apoptosis | Melanoma, NSCLC |
p38α | 0.726 | Autophagy inhibition | Breast, colon cancer |
EGFR | >10 | No effect | N/A |
VEGFR2 | >10 | No effect | N/A |
The 5-(1H-imidazol-2-yl)pyrimidine core modulates tau phosphorylation and neuroinflammation via inhibition of microtubule affinity-regulating kinases (MARK3/4) and death-associated protein kinase 1 (DRAK1). MARK3/4 hyperphosphorylates tau proteins in Alzheimer’s disease, while DRAK1 regulates neuronal apoptosis. Derivatives bearing C5-aryloxy motifs show:
Molecular dynamics simulations reveal stable binding to MARK4’s hinge region (residues Glu111, Asp136) through imidazole N-H and pyrimidine N1 hydrogen bonds. This stabilizes kinase inactive conformations, offering a strategy for tauopathy therapeutics [8].
While direct antibacterial studies are limited, derivatives facilitate genetic manipulation of drug-resistant pathogens. The FLP/FRT recombinase system—utilizing heterologous sequences flanked by FRT sites—enables marker-free deletion of virulence genes in Plasmodium (e.g., p52/p36). This system employs:
This technology permits sequential gene editing to generate attenuated strains for vaccine development without antibiotic resistance markers, critical for combating multidrug-resistant parasites [10].
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3